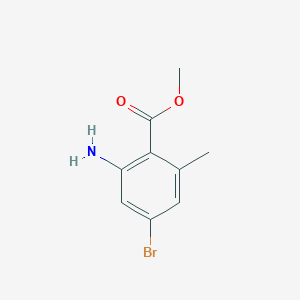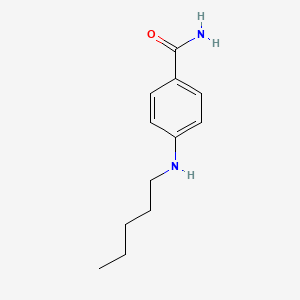![molecular formula C7H3Br2ClN2 B13652750 4,6-Dibromo-2-chloro-1H-benzo[d]imidazole](/img/structure/B13652750.png)
4,6-Dibromo-2-chloro-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibromo-2-chloro-1H-benzo[d]imidazole: is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzimidazole core. The molecular formula of this compound is C7H3Br2ClN2, and it has a molecular weight of 310.37 g/mol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-chloro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4,6-dibromo-2-chloroaniline with formamide or other suitable reagents to form the imidazole ring . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions: 4,6-Dibromo-2-chloro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学研究应用
Chemistry: 4,6-Dibromo-2-chloro-1H-benzo[d]imidazole is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers explore its ability to interact with biological targets and pathways to develop new therapeutic agents .
Industry: The compound is also utilized in the development of materials with specific properties, such as dyes for solar cells and other optical applications. Its unique chemical structure makes it suitable for use in functional materials and catalysis .
作用机制
The mechanism of action of 4,6-Dibromo-2-chloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
- 4,7-Dibromo-2-chloro-1H-benzo[d]imidazole
- 4-Bromo-6-chloro-1H-benzo[d]imidazole
- 2-Chloro-4,6-dibromo-1H-benzo[d]imidazole
Comparison: 4,6-Dibromo-2-chloro-1H-benzo[d]imidazole is unique due to the specific positions of the bromine and chlorine atoms on the benzimidazole ring. This unique substitution pattern can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the presence of bromine atoms at positions 4 and 6 may enhance its ability to participate in certain chemical reactions or interact with specific biological targets .
属性
分子式 |
C7H3Br2ClN2 |
|---|---|
分子量 |
310.37 g/mol |
IUPAC 名称 |
4,6-dibromo-2-chloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3Br2ClN2/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H,11,12) |
InChI 键 |
UINZQBGMZMBAFO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Ditert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium;iodide](/img/structure/B13652669.png)

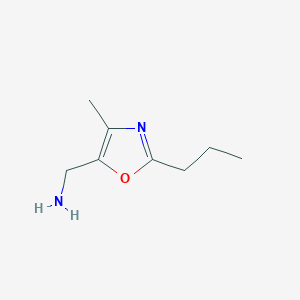
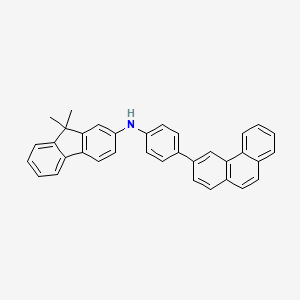
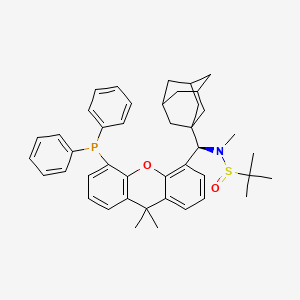
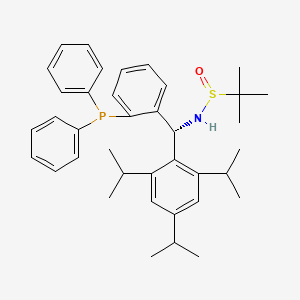
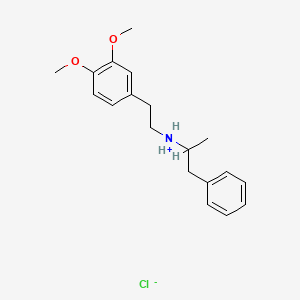
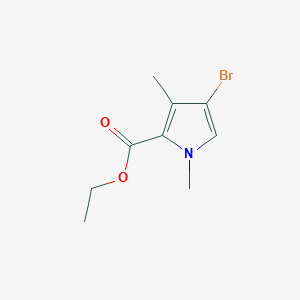
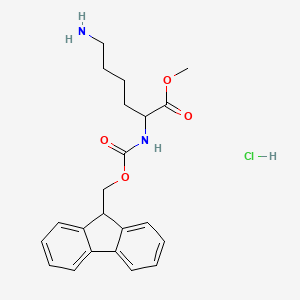
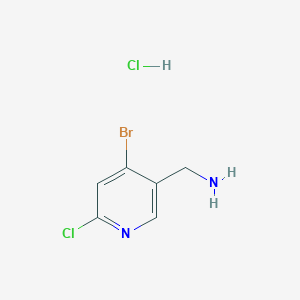

![2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride](/img/structure/B13652752.png)
